2-Chloro-4-fluorobenzonitrile

Catalog No.
S705164
CAS No.
60702-69-4
M.F
C7H3ClFN
M. Wt
155.55 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Chloro-4-fluorobenzonitrile

CAS Number

60702-69-4

Product Name

2-Chloro-4-fluorobenzonitrile

IUPAC Name

2-chloro-4-fluorobenzonitrile

Molecular Formula

C7H3ClFN

Molecular Weight

155.55 g/mol

InChI

InChI=1S/C7H3ClFN/c8-7-3-6(9)2-1-5(7)4-10/h1-3H

InChI Key

PGKPNNMOFHNZJX-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1F)Cl)C#N

Synonyms

2-Chloro-4-fluorobenzonitrile

Canonical SMILES

C1=CC(=C(C=C1F)Cl)C#N

Synthesis:

2-Chloro-4-fluorobenzonitrile is an aromatic organic compound, and its synthesis has been explored in various research studies. One common method involves the fluorination of 2-chloro-4-nitrobenzonitrile using potassium fluoride on alumina. PubChem, National Institutes of Health:

Potential Applications:

Research suggests that 2-Chloro-4-fluorobenzonitrile may possess various potential applications in scientific research, although its specific uses are still under investigation. Here are some reported areas of exploration:

  • Pharmaceutical Research: Due to the presence of the nitrile group, 2-Chloro-4-fluorobenzonitrile could serve as a potential building block for the synthesis of novel bioactive molecules. However, further research is needed to evaluate its efficacy and safety in this context.
  • Material Science: The unique properties of 2-Chloro-4-fluorobenzonitrile, such as its electronic structure and potential for halogen bonding, make it a candidate for exploration in the development of new functional materials.
  • Organic Chemistry Research: The compound's reactivity may be of interest to researchers studying various organic reactions and transformations. Its behavior under different reaction conditions and its potential use as a reactant or catalyst are ongoing areas of investigation.

2-Chloro-4-fluorobenzonitrile is an organic compound with the molecular formula C₇H₃ClFN and a CAS number of 60702-69-4. This compound is characterized by a benzene ring substituted with a chlorine atom at the second position and a fluorine atom at the fourth position, along with a nitrile group (-C≡N) at the first position. It appears as a white fused solid and has a melting point ranging from 61.0 to 67.0 °C . The compound is known for its utility in various chemical applications and biological studies.

, including:

  • Nucleophilic Substitution Reactions: The chlorine atom can be replaced by various nucleophiles, leading to different substituted products.
  • Reduction Reactions: The nitrile group can be reduced to an amine or aldehyde under suitable conditions.
  • Electrophilic Aromatic Substitution: The presence of the electron-withdrawing groups (chlorine and fluorine) makes the benzene ring susceptible to further electrophilic substitutions.

This compound has demonstrated notable biological activity, particularly in cancer research. It has been shown to bind to the cannabinoid receptor type 2 (CB2), which is implicated in various physiological processes, including pain modulation and immune response. Studies suggest that 2-chloro-4-fluorobenzonitrile exhibits antitumor effects through this receptor interaction . Additionally, it has been observed to inhibit certain metabolic pathways related to hydrogenation reduction, further emphasizing its potential therapeutic applications.

The synthesis of 2-chloro-4-fluorobenzonitrile can be achieved through several methods:

  • Halogenation of Benzonitrile: Starting from benzonitrile, chlorination and fluorination can be performed sequentially or simultaneously under controlled conditions.
  • Direct Fluorination: Utilizing fluorinating agents on chlorobenzoic acid derivatives can yield the desired product.
  • Metal-Catalyzed Reactions: Transition metal catalysts may facilitate the introduction of halogen substituents onto aromatic compounds.

Each method may vary in terms of yield, reaction time, and safety considerations.

2-Chloro-4-fluorobenzonitrile finds applications in various fields:

  • Pharmaceutical Chemistry: It serves as an intermediate in the synthesis of pharmaceuticals, particularly those targeting cannabinoid receptors.
  • Material Science: The compound may be used in developing new materials with specific electronic or optical properties.
  • Agricultural Chemicals: Its derivatives could potentially be explored for use in agrochemicals due to their biological activity.

Interaction studies involving 2-chloro-4-fluorobenzonitrile focus primarily on its binding affinity to cannabinoid receptors and its metabolic pathways. Research indicates that it may modulate receptor activity, influencing various signaling pathways that could lead to therapeutic effects in conditions such as cancer and inflammation . Further studies are necessary to elucidate its complete pharmacological profile and potential side effects.

Several compounds share structural similarities with 2-chloro-4-fluorobenzonitrile. Here are some notable examples:

Compound NameMolecular FormulaKey Features
2-ChlorobenzonitrileC₇H₄ClNLacks fluorine; primarily used as an intermediate
4-FluorobenzonitrileC₇H₄FNSimilar nitrile functionality; different halogen position
3-Chloro-4-fluorobenzonitrileC₇H₃ClFNDifferent chlorination position; potential for similar reactivity

Uniqueness

2-Chloro-4-fluorobenzonitrile's unique combination of chlorine and fluorine substituents on the benzene ring enhances its reactivity compared to its analogs. Its specific binding affinity for cannabinoid receptors distinguishes it from other nitriles, making it a valuable compound in medicinal chemistry and biological research.

XLogP3

2.4

GHS Hazard Statements

Aggregated GHS information provided by 45 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (93.33%): Harmful if swallowed [Warning Acute toxicity, oral];
H311 (13.33%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H312 (84.44%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (97.78%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (97.78%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (93.33%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (86.67%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic Irritant

Acute Toxic;Irritant

Other CAS

60702-69-4

Wikipedia

2-Chloro-4-fluorobenzonitrile

Dates

Modify: 2023-08-15

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